Isoimperatorin

Catalog No.
S530909
CAS No.
482-45-1
M.F
C16H14O4
M. Wt
270.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoimperatorin

CAS Number

482-45-1

Product Name

Isoimperatorin

IUPAC Name

4-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

InChI

InChI=1S/C16H14O4/c1-10(2)5-7-19-16-11-3-4-15(17)20-14(11)9-13-12(16)6-8-18-13/h3-6,8-9H,7H2,1-2H3

InChI Key

IGWDEVSBEKYORK-UHFFFAOYSA-N

SMILES

O=C1C=CC2=C(OC/C=C(C)/C)C3=C(OC=C3)C=C2O1

Solubility

In water, 8 mg/L at 25 °C (est)

Synonyms

iso-imperatorin, isoimperatorin

Canonical SMILES

CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C

Description

The exact mass of the compound Isoimperatorin is 270.0892 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 8 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Furocoumarins - Supplementary Records. It belongs to the ontological category of psoralens in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pharmaceutical Research

Isoimperatorin is being investigated for its potential therapeutic properties in various diseases. Here are some specific areas of research:

  • Anti-cancer effects: Studies suggest Isoimperatorin may possess anti-cancer properties. It has been shown to induce cell death in various cancer cell lines []. Further research is needed to understand the mechanisms behind these effects and its potential application in cancer treatment.
  • Anti-inflammatory effects: Isoimperatorin exhibits anti-inflammatory properties in animal models []. This makes it a potential candidate for treating inflammatory diseases like arthritis and psoriasis.
  • Neuroprotective effects: Some studies suggest Isoimperatorin may have neuroprotective effects and could be beneficial for neurodegenerative diseases like Alzheimer's disease []. However, more research is required to confirm these findings.

Use as a Reference Compound

Due to its well-defined chemical structure and natural origin, Isoimperatorin serves as a valuable reference compound in scientific research. It is used for:

  • Identification and quantification: Researchers use Isoimperatorin to identify and quantify its presence in complex mixtures, such as herbal extracts containing Angelica species [].
  • Drug development: The consistent and reliable properties of Isoimperatorin make it a standard for measuring its concentration in drug formulations during the development of new medications [].

Isoimperatorin is a natural compound classified as a furanocoumarin, primarily derived from the plant Prangos ferulacea and other species such as Angelica dahurica. Its chemical formula is C16H14O4C_{16}H_{14}O_{4} and it features a prenyloxy group at position 5, distinguishing it from related compounds like psoralen . Isoimperatorin exhibits a range of pharmacological properties, including anti-inflammatory, analgesic, antitumor, and antiviral activities, making it a subject of interest in medicinal chemistry .

, particularly in the synthesis of silver nanoparticles. In this process, isoimperatorin acts as a reducing agent, facilitating the conversion of silver ions to metallic silver. The reaction is characterized by a color change from pale pink to dark brown, indicating the formation of nanoparticles with notable photocatalytic properties . The mechanism involves the transformation of carbonyl groups in isoimperatorin to carboxylic acids during the reduction process .

Isoimperatorin exhibits significant biological activities:

  • Anti-inflammatory: It reduces inflammation through various pathways.
  • Analgesic: Demonstrates pain-relieving properties.
  • Antitumor: Shows potential in inhibiting cancer cell proliferation.
  • Antiviral: Exhibits activity against certain viral infections .

Studies have shown that isoimperatorin can diminish glutamate-induced toxicity in neuronal cells, enhancing cell viability . Additionally, it interacts with human serum albumin, affecting its structure and function, which may influence drug delivery mechanisms .

Isoimperatorin can be synthesized through several methods:

  • Extraction from Natural Sources: Derived from plants such as Prangos ferulacea and Angelica dahurica.
  • Chemical Synthesis: Involves multi-step organic reactions that incorporate the prenyloxy group into the psoralen backbone.
  • Nanoparticle Synthesis: Utilized as a reducing agent in the fabrication of silver nanoparticles (Iso-AgNPs) through a simple one-step method involving sunlight irradiation .

Isoimperatorin has diverse applications:

  • Pharmaceuticals: Used in formulations targeting inflammation and pain relief.
  • Nanotechnology: Acts as a reducing agent for synthesizing nanoparticles with catalytic properties.
  • Research: Investigated for its interactions with proteins and potential therapeutic effects against various diseases .

Research indicates that isoimperatorin interacts with human serum albumin, influencing its fluorescence characteristics and binding affinity. This interaction is mediated through hydrophobic forces and static quenching mechanisms, suggesting that isoimperatorin may alter the protein's conformation upon binding. The binding constants and thermodynamic parameters associated with this interaction have been studied using fluorescence spectroscopy techniques .

Isoimperatorin shares structural and functional similarities with other furanocoumarins. Here are some comparable compounds:

CompoundSourceKey Activities
PsoralenFigsAntiviral, skin treatment
BergaptenVarious citrus plantsAntimicrobial, phototoxicity
AngelicinAngelica archangelicaAntitumor, antiviral

Uniqueness of Isoimperatorin

Isoimperatorin is unique due to its specific prenyloxy substitution at position 5, which enhances its biological activity compared to other furanocoumarins. Its ability to act as both an anti-inflammatory agent and a reducing agent for nanoparticle synthesis further distinguishes it within this class of compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Off-white, light brown solid

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Exact Mass

270.08920892 g/mol

Monoisotopic Mass

270.08920892 g/mol

Heavy Atom Count

20

LogP

log Kow = 3.94 (est)

Appearance

Solid powder

Melting Point

98-100 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0ZMV066080

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/EXPL THER/ CONTEXT: Prangos ferulacea (L.) Lindl. (Apiaceae) is a perennial plant found in the Middle-East, where it is commonly used as an antispasmodic and anti-inflammatory agent. It is a rich source of coumarins. OBJECTIVE: To purify several coumarins from P. ferulacea and to screen their cytotoxicity and anti-herpes activity. MATERIALS AND METHODS: Acetone extract of roots of P. ferulacea was subjected to several chromatographic separations to render pure coumarins (1-8). Anti-herpes virus effects of 1-7 were evaluated at concentration 2.5, 5, and 10 ug/mL, on a confluent monolayer of Vero cells infected with 25 PFU /plaque-forming units/ of HSV1. Cytotoxic effects of 1 and 2 were evaluated on an A2780S cell line using the MTT assay. The cells were exposed to a series of concentrations of coumarins (0.01-2.5 mM, 37 °C, 72 hr). RESULTS: Compounds 1-8 were identified as osthole, isoimperatorin, oxypeucedanin, psoralen, oxypeucedanin hydrate, gosferol, oxypeucedanin methnolate, and pranferol. This is the first report of occurrence of 4 and 7 in this plant. Compound 1 showed a viability of 9.41% +/- 2.4 at 2.5 mM on A2780S cells (IC50 = 0.38 mM). The cell survival of 2 at 2.5 mM was 46.86% +/- 5.5 with IC50 equal to 1.1 mM. DISCUSSION AND CONCLUSION: Compound 1 shows cytotoxic effects on the A2780S cell line. Compound 2 is a cyclooxygenase-2 inhibitor and the A2780S cell line does not express COX-2 which may interpret the non-toxic effect of the compound on this cell line. None of the tested compounds showed an anti-HSV effect at non-toxic concentrations.
/EXPL THER/ Radix Angelicae dahuricae, containing coumarins, which might affect cytochrome P450 enzyme (CYP450) activity, has been co-administered with ligustrazine, a substrate of CYP450s, for the clinical treatment of migraine. However, whether a pharmacokinetic-based synergy exists between Radix Angelicae dahuricae and ligustrazine is still unknown. In this study, the total coumarin extract (TCE) of Radix Angelicae dahuricae(50 mg/kg, orally) /for three days/ reinforced the anti-migraine activity of ligustrazine by declining head scratching, plasma calcitonin gene-related peptide, and serum nitric oxide, as well as increasing plasma endothelin levels in rats (p < 0.05). Moreover, the pharmacokinetic study reflected that TCE potentiated the area under the concentration-time curve of ligustrazine and prolonged its mean retention time in rats (p < 0.05). Besides, the IC50 for TCE, imperatorin and isoimperatorin inhibiting ligustrazine metabolism were 5.0 +/- 1.02, 1.35 +/- 0.46, 4.81 +/- 1.14 ug/mL in human liver microsomes, and 13.69 +/- 1.11, 1.19 +/- 1.09, 1.69 +/- 1.17 ug/mL in rat liver microsomes, respectively. Moreover, imperatorin and isoimperatorin were CYP450s inhibitors with IC50 < 10 uM for CYP1A2, 2C9, 2D6, and 3A4. Therefore, this study concluded that Radix Angelicae dahuricae could increase ligustrazine plasma concentration and then reinforce its pharmacological effect by inhibiting its metabolism through interference with CYP450s. This could be one mechanism for the synergy between Radix Angelicae dahuricae and ligustrazine on migraine treatment.
/EXPL THER/ Previous studies have shown that isoimperatorin (IO), a furanocoumarin isolated from several medicinal plants, has antimycobacterial activity against Mycobacterium tuberculosis strain H37Rv (ATCC 27294). This study demonstrated that IO has antimycobacterial activity against 2 drug-sensitive and 6 drug-resistant isolates, with minimum inhibitory concentrations (MICs) of 50-100 ug/mL and 100-200 ug/mL, respectively. IO exhibited synergistic antimycobacterial effects with rifampin (RMP), isoniazid (INH) and ethambutol (EMB) against 6 drug-resistant strains, with fractional inhibitory concentration index (FICI) values of 0.133-0.472, 0.123-0.475 and 0.124-0.25, respectively. The IO/RMP, IO/INH and IO/EMB combination treatments had synergistic effects or no interaction in the 2 drug-sensitive strains and the standard strain ATCC 27294. The synergism of combined drugs against drug-resistant strains was better than drug-sensitive strains. No antagonism was observed in with the aforementioned combinations against all strains tested. IO exhibited relatively low cytotoxicity to Vero cells. Our results indicate that IO may serve as promising a template for future antimycobacterial drug development. SIGNIFICANCE AND IMPACT OF THE STUDY: ... The results indicated that the antimycobacterial activity of IO was modest; however, IO was a useful and effective agent against Myco. tuberculosis when it was combined with first-line antimycobacterial drugs and is worthy of further development as a lead compound for the development of novel antimycobacterial therapeutic agents.
/EXPL THER/ Typically chemopreventive agents either induce phase II detoxifying enzymes or inhibit the cytochrome P450 enzymes (CYPs) that are required for the metabolism of carcinogens. In this study, we isolated a coumarin compound, isoimperatorin from Poncirus trifoliata Raf., and studied its protective effects against aflatoxin B1 (AFB1)-induced cytotoxicity in H4IIE cells. Isoimperatorin (>0.3 uM) significantly inhibited the cytotoxic effect of AFB1. CDNB [1-chloro-2,4-dinitrobenzene; glutathine S-transferase (GST) subtype-non-specific] and NBD (7-chloro-4-nitrobenzo-2-oxa-1,3-diazole; GSTalpha type-specific) assays revealed that isoimperatorin (0.3-3 uM) increased GST activity in a concentration-dependent manner. Western blot analyses using subtype-specific antibodies confirmed that GSTalpha protein, but not GSTmu or GSTpi, was induced in cells treated with isoimperatorin. Reporter gene analysis using an antioxidant response element (ARE) containing construct and subcellular fractionation assays revealed that GSTalpha induction by isoimperatorin is associated with Nrf2/ARE activation. Moreover, ethoxyresorufin-O-deethylase assays showed that isoimperatorin (2 uM) completely inhibited 3-methylchoranthrene-inducible CYP1A activity. These results indicate that isoimperatorin from Poncirus trifoliata Raf. possesses a potent hepatoprotective effect against AFB1, presumably through the induction of GSTalpha and the direct inhibition of CYP1A, and suggest that isoimperatorin should be considered a potential chemopreventive.
/EXPL THER/ CONTEXT: Ostericum koreanum (Maxim.) Kitagawa (Apiaceae) roots are traditionally used as an analgesic and antiulcer agent. However, the antiulcer potential of isoimperatorin isolated from O. koreanum has not yet been explored. AIM: To evaluate the antiulcer activity of isoimperatorin isolated from the roots of O. koreanum. MATERIALS AND METHODS: Isoimperatorin was isolated as cubic crystals by repeated column chromatography of the ethyl acetate fraction and structure was verified with 1H NMR, 13C NMR and high-resolution mass spectrometry (HRMS-FAB). The crystals obtained were analyzed with the single crystal X-ray method. The MTT assay was used to determine its cytotoxicity against chondrocytes at different concentrations (0.0-737.74 uM, 24 hr). The in vivo antiulcer activity of isoimperatorin (40 mg/kg) was determined against ethanol-, indomethacin- and pyloric ligation-induced ulcers in Sprague-Dawley rats. Furthermore, the effect of isoimperatorin (0.0-737.74 uM, 24 hr) on the expression of type II collagen in chondrocytes was determined using western blot method. The in vitro urease inhibitory activity of isoimperatorin (0-80 uM) and molecular docking was also performed against urease. RESULTS AND DISCUSSION: Isoimperatorin demonstrated significant inhibitory activity (IC50 36.43 uM) against urease as compared to the standard drug thiourea (IC50 33.57 uM) without cytotoxic effects. It provided 70.9%, 67.65% and 54.25% protection in ulcer models induced by ethanol, indomethacin and pyloric ligation, respectively. Isoimperatorin showed the highest expression level of type II collagen at 368.87 uM. The docking results confirmed strong binding affinity with the target protein. CONCLUSION: Isoimperatorin may be used to develop antiulcer drugs with decreased side effects.

Vapor Pressure

1.4X10-7 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

482-45-1

Metabolism Metabolites

Highly active and recoverable nanobioreactors prepared by immobilizing rat liver microsomes on magnetic nanoparticles (LMMNPs) were utilized in metabolic study of Angelica dahurica extracts. Five metabolites were detected in the incubation solution of the extracts and LMMNPs, which were identified by means of HPLC-MS as trans-imperatorin hydroxylate (M1), cis-imperatorin hydroxylate (M2), imperatorin epoxide (M3), trans-isoimperatorin hydroxylate (M1') and cis-isoimperatorin hydroxylate (speculated M2'). Compared with the metabolisms of imperatorin and isoimperatorin, it was found that the five metabolites were all transformed from these two major compounds present in the plant. Since no study on isoimperatorin metabolism by liver microsomal enzyme system has been reported so far, its metabolites (M1' and M3') were isolated by preparative HPLC for structure elucidation by (1) H-NMR and MS(2) analysis. M3' was identified as isoimperatorin epoxide, which is a new compound as far as its chemical structure is concerned. However, interestingly, M3' was not detected in the metabolism of the whole plant extract. In addition, a study with known chemical inhibitors on individual isozymes of the microsomal enzyme family revealed that CYP1A2 is involved in metabolisms of both isoimperatorin and imperatorin, and CYP3A4 only in that of isoimperatorin.
Biotransformation studies conducted on the furanocoumarins isoimperatorin (1) and imperatorin (3) have revealed that 1 was metabolized by Glomerella cingulata to give the corresponding reduced acid, 6,7-furano-5-prenyloxy hydrocoumaric acid (2), and 3 was transformed by G. cingulata to give the dealkylated metabolite, xanthotoxol (4) in high yields (83% and 81%), respectively. The structures of the new compound 2 have been established on the basis of spectral data. The metabolites 2 and 4 were tested for the beta-secretase (BACE1) inhibitory activity in vitro, and metabolite 2 slightly inhibited the beta-secretase activity with an IC(50) value of 185.6+/-6.8 uM. The metabolite 4 was less potent activity than compounds 1-3. In addition, methyl ester (2Me), methyl ether (2a) and methyl ester and ether (2aMe) of 2 were synthesized, and investigated for the ability to inhibit beta-secretase. Compound 2aMe exhibited the best beta-secretase inhibitory activity at the IC(50) value 16.2+/-1.2 uM and found to be the 2aMe showed competitive mode of inhibition against beta-secretase with K(i) value 11.3+/-2.8 uM.
Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of OP exposure.

Wikipedia

Isoimperatorin

General Manufacturing Information

Isoimperatorin was found in Yuanhu Zhitong tablet (Chinese medicine)

Analytic Laboratory Methods

Bioassay guided fractionation of an antimycobacterial extract of Arracacia tolucensis var. multifida (Umbelliferae) led to the isolation of isoimperatorin (1), osthol (2), suberosin (3), 8-methoxypsoralen (8-MOP) (4), herniarin (5), scoparone (6), umbelliferone (7), dihydroxypeucedanin (8), 5-methoxypsoralen (5-MOP) (9), isoscopoletin (10) and scopoletin (11). The isolates were tested against Mycobacterium tuberculosis and only 1-4 showed significant activity with MIC values of 64, 32, 16 and 128 ug/mL, respectively. The essential oil showed moderate in vitro antibacterial activity against representative Gram-positive and Gram-negative bacteria. The volatile oil of Arracacia tolucensis var. multifida was analyzed by GC-MS and found to be composed mainly by 2 and 3. The essential oil (IC(50)=116.4+/-23.2 ug/mL) and the extract (IC(50)=1153.1+/-53.2 ug/mL) of the plant provoked concentration dependent inhibition of the tone and amplitude of the guinea-pig ileum spontaneous contractions; the latter activity was related with the high coumarin content of this species. A suitable (novel and rapid) HPLC method to quantify the major active coumarins of the plant was developed. The method provides also a reproducible fingerprint useful for identity tests of this plant.
A rapid resolution liquid chromatography coupled with a triple quadrupole mass spectrometry (RRLC-QQQ) was employed to identify and quantify the major bioactive constituents in Yuanhu Zhitong tablet (YZT), a traditional Chinese medicine. Seventeen constituents were simultaneously determined and quantified by reference standards in 9 min, namely scopoletin, protopine, alpha-allocryptopine, tetrahydropalmatine, coptisine, tetrahydroberberine, corydaline, berberine, byakangelicin, byakangelicol, xanthotoxin, bergapten, pimpinellin, oxypeucedanin, imperatorin, osthole and isoimperatorin. All of them were performed on an Agilent XDB C(18) column (4.6 mm x 50 mm, 1.8 um) with linear gradient elution of acetonitrile-0.3% formic acid water (pH 2.7). The proposed method was applied to analyze 15 batches of samples with acceptable linearity (r(2), 0.9938-0.9999), precisions (RSD, 1.01-4.92%), repeatability (RSD, 1.33-4.91%), stability (RSD, 1.46-4.86%), recovery (RSD, 1.11-4.81%) of the seventeen compounds. Furthermore, the Hierarchical Cluster Analysis was applied to classify 15 samples based on characteristics of the 17 compound markers. As a result, the analytical method possessing high sensitivity and speed is suitable for the quality control of YZT.

Clinical Laboratory Methods

Isoimperatorin is one of the major furanocoumarins isolated from the dried root of Angelica dahuricae Benth.et Hook. The aim of the present study is to develop a procedure based on gas chromatography-mass spectrometry (GC-MS) to describe the analysis of isoimperatorin in rat plasma and tissue. The method was set up and adapted for the analysis of small biological samples taken from rats. Biological samples were extracted by liquid-liquid extraction. Extracted compounds were acetic ether/light petroleum (1:2). They were separated by GC on a DB-5MS analytical column and determined by a quadrupole mass spectrometer detector operated under selected ion monitoring mode. Excellent linearity was found between 0.027-5.32 ug/mL (r >0.99) for plasma samples and 0.108-21.28 ug/g (r >0.99) for the tissue samples. The limit of detection (LOD) was 1.0 ng/mL or 1.0 ng/g (three times signal/noise ratio). Within- and between-day precisions expressed as the relative standard deviation (RSD) for the method were 2.81-5.22% and 4.72-6.52%, respectively. The method recoveries for all samples were >80%. The main pharmacokinetic parameters obtained were T(max)=(1.06+/-0.12)hr, C(max)=(0.72+/-0.14) ug/mL, AUC=(2.11+/-0.29)hr ug/mL and K(a)=(1.76+/-0.13)/hr. The concentrations of isoimperatorin in rat liver, heart, cerebellum and cerebrum were higher than those in other organs. The results presented here clearly indicate that this proposed method could be applicable to investigate the pharmacokinetic and tissue distribution of isoimperatorin in rats after administration.
To develop a new whitening agent for cosmetics from natural products, Angelica dahurica was selected for its inhibitory effect on melanogenesis in B16 melanoma cells. From the mechanism study, it was clarified that the ethanolic extracts of this plant showed the suppression of tyrosinase synthesis but no inhibition of tyrosinase activity. In order to find the active constituents from this plant, the ethanol extracts were chromatographed repeatedly with silica gel. Two coumarin compounds were isolated from A. dahurica. Their structures were identified by physicochemical and spectral data such as UV, IR, NMR, and MS. It was shown that the active substance was isoimperatorin (10-[(3-methyl-2-butenyl)oxy]-7H-furo[3,2-g][1] benzopyran-7-one) and imperatorin (9-[(3-methyl-2-butenyl)oxy]-7H-furo[3,2-g][1] benzopyran-7-one). They significantly inhibited tyrosinase synthesis in B16 melanoma cells. To elucidate the action mechanism of the active compounds of A. dahurica, we investigated the changes in the mRNA level of tyrosinase using the RT-PCR technique. As a result, the mRNA level of tyrosinase was markedly reduced by active compounds of A. dahurica. From these results, we suggest that these extracts might be useful as a new whitening agent in cosmetics, but the in vitro findings must be verified in in vivo skin-lightening studies.
The aim of the present research was to establish a comprehensive strategy to identify the metabolites of isoimperatorin after biotransformation with rat liver microsomes in vitro, and further describe metabolic kinetic characteristics of isoimperatorin and its main metabolites. Utilizing liquid chromatography with time of flight mass spectrometry (LC-TOF-MS), 18 metabolites (M 1-18) were characterized according to the typical fragment ions and literature data. Among them, M-2, 3, 5, 9, 10, and 15 were new compounds. To further verify structures of the metabolites, five main metabolites were obtained from the magnifying biotransformation incubation system, and their chemical structures were elucidated as 8-hydroxyoxypeucedanin (M-3), hydroxypeucedanin hydrate (M-4), E-5-(4-hydroxy-3-methyl-2-alkenyloxy)-psoralen (M-11), Z-5-(4-hydroxy-3-methyl-2-alkenyloxy)-psoralen (M-12), and oxypeucedanin (M-16) by various spectroscopy methods including IR, MS and NMR. A simple new liquid chromatography with triple quadrupole tandem mass spectrometry (LC-QqQ-MS) method was developed for the simultaneous determination of isoimperatorin and its main metabolites. The analysis was performed on a Diamonsil ODS C18 column with acetonitrile-water containing 0.1% formic acid as mobile phase. Total run time was 20.0 min. The results suggested that the method we exhibited was successfully applied for analysis of isoimperatorin and its metabolites. The study provides essential data for proposing metabolite pathway and further pharmacological study of isoimperatorin.
Radix Angelicae dahuricae is a well-known medicinal herb in a number of herb preparations for medical uses. In this study, a rapid and selective method using liquid chromatography with tandem mass spectrometry was developed for the separation and simultaneous quantitation of nine furanocoumarins from Radix A. dahuricae, namely imperatorin, isoimperatorin, oxypeucedanin hydrate, bergapten, oxypeucedanin, xanthotoxol, xanthotoxin, isopimpinellin, and psoralen. Chromatographic separation was achieved on a CAPCELL PAK MG II C18 analytical column. Detection was performed using positive electrospray ion source in the multiple reaction monitoring mode. The method was fully validated for analyzing these principles in rat plasma with a lower limit of quantification from 0.5 to 5 ng/mL. The intra- and interbatch precisions were less than 10%, and the accuracies ranged from -7.5 to 8.0%. The extraction recovery of the analytes was above 70% without a significant matrix effect. The method was used to determine the oral and intravenous pharmacokinetic profiles of these furanocoumarins after dosing with Radix A. dahurica extract. The bioavailability of these furanocoumarins ranged from 10.1 to 82.8%. These data provide critical information for a better understanding of the pharmacological mechanisms and herb-drug interaction potential of Radix A. dahurica.
A sensitive and specific high-performance liquid chromatography (HPLC) method was developed and applied to the pharmacokinetics for simultaneous identification and quantification of four components - puerarin, daidzein, imperatorin and isoimperatorin - in the plasma and tissues of normal and middle cerebral artery occlusion rats after oral administration of Baige capsule. Ferulic was used as the internal standard. The extraction procedure was composed of two independent steps. The plasma was prepared by liquid-liquid extraction with light petroleum-acetic ether (1:1, v/v) first and then protein was precipitated with methanol. The tissue samples were weighted and homogenated with normal saline, then the homogenate was prepared by liquid-liquid extraction and protein precipitation. The parameters of pharmacokinetics were calculated using DAS 2.1.1 software. The calibration curves of all four components in the plasma and tissue homogenates were in good linearity in the measured range with R(2) >/= 0.9921. The relative standard deviation of the intra- and inter-day accuracy at different levels was less than +/-18.0%. In conclusion, the established method was a simple and effective one to simultaneously detect all four components in the plasma and tissues of rats, and was successfully applied in the pharmacokinetics of Baige capsule.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8 °C. Keep in a dry place. Store in the dark.

Interactions

BACKGROUND AND PURPOSE: Herbs which are widely used as food and medicine, are involved in many physiopathological processes. Melatonin is a human hormone, synthesized and secreted by the pineal gland, with a range of biological functions. Here, we have evaluated the potential influences of components extracted from common herbs on melatonin metabolism in humans. EXPERIMENTAL APPROACH: An in vivo pharmacokinetic study involving 12 healthy subjects, in vitro incubations with human liver microsomes (HLMs) and recombinant human cytochrome P (CYP) isoenzymes and an in silico quantitative structure-activity relationship (QSAR) model analysis using comparative molecular field analysis and comparative molecular similarity indices analysis methods were employed to explore these interactions. KEY RESULTS: After systematic screening of 66 common herbs, Angelica dahurica exhibited the most potent inhibition of melatonin metabolism in vitro. The in vivo pharmacokinetic study indicated inhibition of melatonin metabolism, with approximately 12- and 4-fold increases in the AUC and Cmax of melatonin in human subjects. Coumarins from A. dahurica, including imperatorin, isoimperatorin, phellopterin, 5-methoxypsoralen and 8-methoxypsoralen, markedly inhibited melatonin metabolism with Ki values of 14.5 nM, 38.8 nM, 6.34 nM, 5.34 nM and 18 nM respectively, through inhibition of CYP 1A2, 1A1 and 1B1 in HLMs. A QSAR model was established and satisfactorily predicted the potential risk of coumarins for inhibition of melatonin metabolism in vivo. CONCLUSION AND IMPLICATIONS: Coumarins from A. dahurica inhibited melatonin metabolism in vivo and in vitro. Our findings provide vital guidance for the clinical use of melatonin.
This study was designed to investigate the antigenotoxic effects of a series of naturally occurring furanocoumarins (NOFs) including isoimperatorin, imperatorin, (+)-oxypeucedanin, (+)-byakangelicol, and (+)-byakangelicine on antigenotoxic activities against genotoxicity induced by carcinogens [furylfuramide and N-methyl-N'-nitro-N-nitrosoguanidine], and procarcinogens 2-[2-(acetylamino)-4-amino-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole (PBTA-4) and 2-amino-3,4-dimethyl-3H-imidazo-[4,5-f] quinoline (MeIQ)] to genotoxic metabolites catalyzed by rat S9 or rat and human recombinant cytochrome P450 (CYP) 1As by using the umu test based on SOS response. Five different NOFs, which were found in the human diets, strongly inhibited the umuC induction by procarcinogens, but /were not/ affected by carcinogens. Notably, isoimperatorin and (+)-byakangelicol were found to be potent inhibitors on the metabolic activation of PBTA-4 and MeIQ to genotoxic metabolites catalyzed by rat and human CYP1A1, or rat and human CYP1A2, respectively. In addition, to elucidate the mechanism of their antigenotoxic effects against procarcinogens, the effects of NOFs on rat and human CYP1A1- or rat and human CYP1A2-related enzyme activities of 7-ethoxyresorufin-O-deethylase (EROD) were also investigated. Reduction of the EROD activities by some of the NOFs with IC(50) values of 0.23-20.64 uM was found to be due to strong inhibition of CYP1A1 and CYP1A2 dependent monooxygenases. Furthermore, the mechanism of inhibitions by NOFs on human CYP1A1 and CYP1A2 was analyzed by means of Dixon plots plus Cornish-Bowden plots. The kinetic studies of inhibition types revealed that these compounds inhibited the human CYP1A1 and CYP1A2 a variety of modes rather than by a uniform one. Moreover, experiments with a two-stage incubation indicated that NOFs, except for imperatorin, inhibited human CYP1A1 in a mechanism-based manner, but directly inhibited human CYP1A2. This data suggest that certain NOFs, to which humans are exposed in the diet, may be capable of affecting the metabolic activation of procarcinogens due to inhibitions of CYP1A1 and CYP1A2 enzymes.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1: Guo N, Wu J, Fan J, Yuan P, Shi Q, Jin K, Cheng W, Zhao X, Zhang Y, Li W, Tang X, Yu L. In vitro activity of isoimperatorin, alone and in combination, against Mycobacterium tuberculosis. Lett Appl Microbiol. 2014 Apr;58(4):344-9. doi: 10.1111/lam.12195. Epub 2013 Dec 12. PubMed PMID: 24330002.
2: Chen TL, Zhang YB, Xu W, Kang TG, Yang XW. Biotransformation of isoimperatorin by rat liver microsomes and its quantification by LC-MS/MS method. Fitoterapia. 2014 Mar;93:88-97. doi: 10.1016/j.fitote.2013.12.017. Epub 2013 Dec 29. PubMed PMID: 24382450.
3: Shi X, Liu M, Zhang M, Zhang K, Liu S, Qiao S, Shi R, Jiang X, Wang Q. Identification of in vitro and in vivo metabolites of isoimperatorin using liquid chromatography/mass spectrometry. Food Chem. 2013 Nov 1;141(1):357-65. doi: 10.1016/j.foodchem.2013.02.068. Epub 2013 Feb 28. PubMed PMID: 23768368.
4: Cao J, Zheng L, Ji L, Lu D, Peng Y, Zheng J. Mechanism-based inactivation of cytochrome P450 2B6 by isoimperatorin. Chem Biol Interact. 2015 Jan 25;226:23-9. doi: 10.1016/j.cbi.2014.12.009. Epub 2014 Dec 11. PubMed PMID: 25500267.
5: Ranjbar S, Shokoohinia Y, Ghobadi S, Bijari N, Gholamzadeh S, Moradi N, Ashrafi-Kooshk MR, Aghaei A, Khodarahmi R. Studies of the interaction between isoimperatorin and human serum albumin by multispectroscopic method: identification of possible binding site of the compound using esterase activity of the protein. ScientificWorldJournal. 2013 Nov 10;2013:305081. doi: 10.1155/2013/305081. eCollection 2013. PubMed PMID: 24319355; PubMed Central PMCID: PMC3844181.
6: Li C, Wang CH, Zeng AG, Yang X, Yang GD. [Determination of supermolecular inclusion constants of hydroxylpropyl-beta-cylcodextrin with imperatorin and isoimperatorin by phase solubility method]. Zhong Yao Cai. 2011 Jun;34(6):965-7. Chinese. PubMed PMID: 22017013.
7: Chen J, Xu J, Xiong L. [Determination of imperatorin and isoimperatorin in cosmetics by high performance liquid chromatography-tandem mass spectrometry]. Se Pu. 2011 May;29(5):454-7. Chinese. PubMed PMID: 21847983.
8: Lili W, Yehong S, Qi Y, Yan H, Jinhui Z, Yan L, Cheng G. In vitro permeability analysis, pharmacokinetic and brain distribution study in mice of imperatorin, isoimperatorin and cnidilin in Radix Angelicae Dahuricae. Fitoterapia. 2013 Mar;85:144-53. doi: 10.1016/j.fitote.2013.01.007. Epub 2013 Jan 23. PubMed PMID: 23353658.
9: Cao Y, Zhong YH, Yuan M, Li H, Zhao CJ. [Inhibitory effect of imperatorin and isoimperatorin on activity of cytochrome P450 enzyme in human and rat liver microsomes]. Zhongguo Zhong Yao Za Zhi. 2013 Apr;38(8):1237-41. Chinese. PubMed PMID: 23944042.
10: Chang YX, Zhang QH, Li J, Zhang L, Guo XR, He J, Zhang P, Ma L, Deng YR, Zhang BL, Gao XM. Simultaneous determination of scopoletin, psoralen, bergapten, xanthotoxin, columbianetin acetate, imperatorin, osthole and isoimperatorin in rat plasma by LC-MS/MS for pharmacokinetic studies following oral administration of Radix Angelicae Pubescentis extract. J Pharm Biomed Anal. 2013 Apr 15;77:71-5. doi: 10.1016/j.jpba.2012.12.031. Epub 2013 Jan 5. PubMed PMID: 23384552.
11: Pokharel YR, Han EH, Kim JY, Oh SJ, Kim SK, Woo ER, Jeong HG, Kang KW. Potent protective effect of isoimperatorin against aflatoxin B1-inducible cytotoxicity in H4IIE cells: bifunctional effects on glutathione S-transferase and CYP1A. Carcinogenesis. 2006 Dec;27(12):2483-90. Epub 2006 Jul 8. PubMed PMID: 16829687.
12: Zhou Y, Jiang SY, Sun H, Yang AD, Ma Y, Ma XJ, Wu R. [Quantitative analysis of volatile oils and isoimperatorin in rhizoma et Radix notopterygii]. Zhongguo Zhong Yao Za Zhi. 2007 Apr;32(7):566-9. Chinese. PubMed PMID: 17583191.
13: Moon TC, Jin M, Son JK, Chang HW. The effects of isoimperatorin isolated from Angelicae dahuricae on cyclooxygenase-2 and 5-lipoxygenase in mouse bone marrow-derived mast cells. Arch Pharm Res. 2008 Feb;31(2):210-5. PubMed PMID: 18365692.
14: Tong K, Xin C, Chen W. Isoimperatorin induces apoptosis of the SGC-7901 human gastric cancer cell line via the mitochondria-mediated pathway. Oncol Lett. 2017 Jan;13(1):518-524. doi: 10.3892/ol.2016.5387. Epub 2016 Nov 15. PubMed PMID: 28123591; PubMed Central PMCID: PMC5244867.
15: Moon L, Ha YM, Jang HJ, Kim HS, Jun MS, Kim YM, Lee YS, Lee DH, Son KH, Kim HJ, Seo HG, Lee JH, Kim YS, Chang KC. Isoimperatorin, cimiside E and 23-O-acetylshengmanol-3-xyloside from Cimicifugae rhizome inhibit TNF-α-induced VCAM-1 expression in human endothelial cells: involvement of PPAR-γ upregulation and PI3K, ERK1/2, and PKC signal pathways. J Ethnopharmacol. 2011 Jan 27;133(2):336-44. doi: 10.1016/j.jep.2010.10.004. Epub 2010 Oct 16. PubMed PMID: 20937376.
16: Marumoto S, Miyazawa M. Biotransformation of isoimperatorin and imperatorin by Glomerella cingulata and beta-secretase inhibitory activity. Bioorg Med Chem. 2010 Jan 1;18(1):455-9. doi: 10.1016/j.bmc.2009.10.004. Epub 2009 Oct 8. PubMed PMID: 19939683.
17: Teye Azietaku J, Yu XA, Li J, Hao J, Cao J, An M, Tan Z, Chang YX. Simultaneous Determination of Bergapten, Imperatorin, Notopterol, and Isoimperatorin in Rat Plasma by High Performance Liquid Chromatography with Fluorescence Detection and Its Application to Pharmacokinetic and Excretion Study after Oral Administration of Notopterygium incisum Extract. Int J Anal Chem. 2016;2016:9507246. doi: 10.1155/2016/9507246. Epub 2016 Dec 26. PubMed PMID: 28115935; PubMed Central PMCID: PMC5220503.
18: Fu J, Dong X, Yin X, Yang C, Wang W, Du X, Zhang X, Ni J. A new polymorph of isoimperatorin. Pharm Dev Technol. 2017 Mar 16:1-8. doi: 10.1080/10837450.2016.1257023. [Epub ahead of print] PubMed PMID: 27808578.
19: Shi HL, Jia YW, Peng SL, Liao X, Ding LS, Liu YM. Metabolic study of Angelica dahurica extracts using a reusable liver microsomal nanobioreactor by liquid chromatography-mass spectrometry. Biomed Chromatogr. 2015 Oct;29(10):1514-1521. doi: 10.1002/bmc.3451. Epub 2015 Mar 8. PubMed PMID: 25753568; PubMed Central PMCID: PMC4562904.
20: Raza H, Abbas Q, Hassan M, Eo SH, Ashraf Z, Kim D, Phull AR, Kim SJ, Kang SK, Seo SY. Isolation, characterization, and in silico, in vitro and in vivo antiulcer studies of isoimperatorin crystallized from Ostericum koreanum. Pharm Biol. 2017 Dec;55(1):218-226. PubMed PMID: 27927061.

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